Titanium diisopropoxide bis(tetramethylheptanedionate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

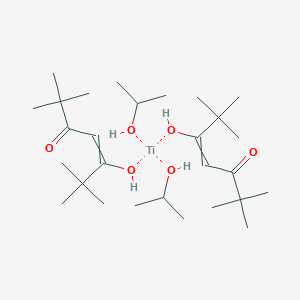

Titanium diisopropoxide bis(tetramethylheptanedionate) is a coordination complex with the chemical formula C28H52O6Ti. It is a white, crystalline solid that is readily soluble in organic solvents. This compound is primarily used as a precursor for titanium dioxide thin films and in various chemical reactions due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium diisopropoxide bis(tetramethylheptanedionate) is synthesized through the reaction of titanium isopropoxide with tetramethylheptanedione in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for mixing and purification helps in maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Titanium diisopropoxide bis(tetramethylheptanedionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide.

Hydrolysis: In the presence of water, it hydrolyzes to produce titanium dioxide and isopropanol.

Substitution: The isopropoxide groups can be substituted with other ligands, such as acetylacetonate.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Hydrolysis: Water or moisture in the air.

Substitution: Various ligands in an organic solvent under inert conditions.

Major Products:

Titanium Dioxide: Formed through oxidation or hydrolysis.

Isopropanol: Produced during hydrolysis.

Wissenschaftliche Forschungsanwendungen

Material Synthesis

1.1 Precursor for Titanium Dioxide Thin Films

Titanium diisopropoxide bis(tetramethylheptanedionate) serves as a precursor for the synthesis of titanium dioxide (TiO₂) thin films. TiO₂ is widely used in applications such as photocatalysis, solar cells, and optoelectronics due to its photocatalytic activity and high refractive index. The compound's alkoxide groups facilitate sol-gel processes, allowing for the creation of TiO₂ films with tailored properties. Research has indicated that using this compound in sol-gel chemistry can produce high-quality TiO₂ layers with enhanced performance characteristics.

1.2 Sol-Gel Chemistry

The compound's application in sol-gel processes enables the development of various materials, including nanoparticles and coatings. The sol-gel method involves transitioning from a colloidal solution (sol) to a solid network (gel), which can be utilized to create materials with specific functionalities. Studies have shown that titanium diisopropoxide bis(tetramethylheptanedionate) can be effectively employed in this context to synthesize materials with desired optical and electronic properties.

Biomedical Applications

2.1 Biocompatibility and Drug Delivery Systems

Preliminary studies suggest that titanium diisopropoxide bis(tetramethylheptanedionate) exhibits biocompatibility, making it a candidate for biomedical applications such as drug delivery systems and implants. Titanium compounds are generally known for their low toxicity and ability to promote cell adhesion, which is crucial for developing effective biomedical devices. Ongoing research is exploring its interactions with biological systems to enhance its applicability in medical fields.

2.2 Tissue Engineering

The compound's favorable interactions with cellular components may enhance its potential in tissue engineering applications. By promoting cell adhesion and proliferation, titanium diisopropoxide bis(tetramethylheptanedionate) could be integrated into scaffolds designed for tissue regeneration.

Titanium Dioxide Thin Films

A study investigated the use of titanium diisopropoxide bis(tetramethylheptanedionate) as a precursor for TiO₂ electron transport layers (ETLs) in perovskite solar cells. The research highlighted the importance of precursor choice on the performance of solar cells, demonstrating that films produced from this compound exhibited superior morphological properties compared to those made from other titanium precursors .

| Precursor Type | Thickness Range (nm) | Performance Metrics |

|---|---|---|

| Titanium diisopropoxide bis(tetramethylheptanedionate) | 50-60 | Higher efficiency in solar cell performance |

| Other titanium precursors | Varied | Lower efficiency |

Sol-Gel Derived Nanoparticles

Another study explored the synthesis of titanium-based nanoparticles using sol-gel methods facilitated by titanium diisopropoxide bis(tetramethylheptanedionate). The resulting nanoparticles demonstrated enhanced photocatalytic activity, indicating the compound's effectiveness in producing materials with specific functionalities tailored for environmental applications.

Wirkmechanismus

The compound exerts its effects primarily through the formation of titanium dioxide. The titanium atom in the complex is coordinated by four ligands, two isopropoxide groups, and two tetramethylheptanedionate ligands. The titanium atom adopts an octahedral geometry, with the ligands arranged around it in a distorted octahedral fashion. This structure allows for the formation of stable complexes and facilitates various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Titanium diisopropoxide bis(acetylacetonate): Similar in structure and used as a precursor for titanium dioxide thin films.

Titanium isopropoxide: Another precursor for titanium dioxide but with different ligands.

Tetrabutyl titanate: Used in similar applications but with different properties.

Uniqueness: Titanium diisopropoxide bis(tetramethylheptanedionate) is unique due to its specific ligand structure, which provides stability and reactivity in various chemical processes. Its ability to form high-quality titanium dioxide thin films makes it particularly valuable in advanced material applications .

Biologische Aktivität

Titanium diisopropoxide bis(tetramethylheptanedionate) (TDH) is a titanium complex that has garnered attention for its potential applications in various fields, particularly in biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in medical applications. This article provides a comprehensive overview of the biological activity of TDH, including its properties, synthesis, and potential applications.

Titanium diisopropoxide bis(tetramethylheptanedionate) has the molecular formula C28H52O6Ti and a molecular weight of 532.58 g/mol. It appears as a white powder with a melting point between 171.1 °C and 184.6 °C and a boiling point of 150 °C under reduced pressure (1 mmHg) . The unique structure includes two isopropoxide groups and two tetramethylheptanedionate ligands, contributing to its stability and functional versatility compared to simpler titanium compounds .

Synthesis

The synthesis of TDH typically involves the reaction of titanium tetrachloride with isopropanol in the presence of tetramethylheptanedione. This process is usually conducted under an inert atmosphere to avoid moisture interference, which can affect the purity and yield of the product .

Biocompatibility

Research indicates that titanium compounds, including TDH, generally exhibit low toxicity and favorable biocompatibility. This characteristic makes them suitable candidates for biomedical applications such as drug delivery systems and implants . Preliminary studies suggest that TDH may enhance cell adhesion and reduce cytotoxicity compared to other titanium-based compounds .

Case Studies

- Cell Adhesion Studies : In vitro studies have shown that TDH promotes cell adhesion in human osteoblast-like cells, indicating its potential for use in bone implants .

- Drug Delivery Applications : A study explored the use of TDH as a carrier for therapeutic agents, demonstrating its ability to encapsulate drugs effectively while maintaining low toxicity levels .

- Photocatalytic Activity : While primarily focused on TiO₂, research into TDH's photocatalytic properties suggests that it may also contribute to enhanced photocatalytic activity when used as a precursor for TiO₂ thin films .

Research Findings

| Study Focus | Findings |

|---|---|

| Cell Adhesion | Enhanced adhesion in osteoblast-like cells compared to traditional titanium compounds . |

| Drug Delivery | Effective encapsulation of therapeutic agents with low cytotoxicity . |

| Photocatalytic Properties | Potential for improved photocatalytic activity when used in TiO₂ thin films . |

The biological activity of TDH is likely influenced by its chemical structure, which allows for interactions with cellular components. The presence of alkoxide groups suggests potential applications in sol-gel processes for synthesizing materials with specific functionalities. These interactions may enhance biocompatibility and promote favorable cellular responses .

Eigenschaften

CAS-Nummer |

144665-26-9 |

|---|---|

Molekularformel |

C28H56O6Ti |

Molekulargewicht |

536.6 g/mol |

IUPAC-Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;propan-2-ol;titanium |

InChI |

InChI=1S/2C11H20O2.2C3H8O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3-4H,1-2H3;/b2*8-7-;;; |

InChI-Schlüssel |

JVUATZXZNIJLPZ-KKUWAICFSA-N |

SMILES |

CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |

Isomerische SMILES |

CC(O)C.CC(O)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ti] |

Kanonische SMILES |

CC(C)O.CC(C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.